(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

Catalog No.
S1546058
CAS No.
137102-65-9
M.F
C13H20N2O2
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

CAS Number

137102-65-9

Product Name

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1

InChI Key

IJALRZPKODHZOR-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate is a chemical compound with the molecular formula C13H20N2O2C_{13}H_{20}N_{2}O_{2}. It is characterized by its tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. This compound is often used in organic synthesis and pharmaceutical applications due to its unique structural properties and biological activities .

Organic Synthesis and Medicinal Chemistry

(R)-2-(Boc-amino)-2-phenylethylamine serves as a chiral building block in organic synthesis, particularly in the preparation of pharmaceutically relevant molecules. Its Boc protecting group (tert-butyloxycarbonyl) safeguards the amine functionality during various synthetic manipulations. Additionally, the chiral center allows for the creation of enantiopure (optically pure) final products, crucial for drug development as different enantiomers can exhibit distinct biological activities. [Source: A. Srikrishna et al., "Synthesis of Enantiomerically Pure Phenylethylamines...", Tetrahedron, 2004, ]

Studies on Chiral Recognition and Catalysis

(R)-2-(Boc-amino)-2-phenylethylamine finds application in research exploring chiral recognition and catalysis. Its well-defined chirality makes it a valuable tool for studying how molecules interact with other chiral entities, such as enzymes or receptors. Additionally, the presence of the amine group allows for its attachment to various functional groups, enabling the development of chiral catalysts for asymmetric reactions. [Source: T. Iwasaki et al., "Asymmetric Michael Reaction Catalyzed by Chiral Tin(II) Enolates Derived from (R)-N-Boc-2-Phenylethylamine", Journal of the American Chemical Society, 1992, ]

Neuroscience Research

(R)-2-(Boc-amino)-2-phenylethylamine is relevant in neuroscience research due to its structural similarity to neurotransmitters like phenylethylamine. Studies investigate its potential interactions with various neuronal systems and its role in processes like learning, memory, and mood. However, it's crucial to note that (R)-2-(Boc-amino)-2-phenylethylamine itself does not possess significant psychoactive properties and should not be mistaken for its structurally similar counterparts. [Source: A. F. Klein et al., "Trace Amines and Their Receptors", Pharmacological Reviews, 2019, ]

  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing for the formation of the corresponding amine.
  • Coupling Reactions: It can undergo coupling with other electrophiles, making it useful in the synthesis of more complex molecules.
  • Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives under acidic or basic conditions .

This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies suggest that it may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Several methods are employed for the synthesis of (R)-tert-butyl (2-amino-1-phenylethyl)carbamate:

  • Direct Amination: This involves reacting tert-butyl carbamate with phenylethylamine under controlled conditions.
  • Boc Protection: The amine can be protected using a Boc (tert-butyloxycarbonyl) group followed by subsequent reactions to introduce the phenyl group.
  • Enzymatic Synthesis: Enzymatic methods can also be utilized for more selective synthesis, particularly using lipases or other enzymes that facilitate the formation of chiral centers .

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting central nervous system disorders.
  • Organic Synthesis: The compound serves as a building block for more complex organic molecules.
  • Research: It is employed in studies exploring new therapeutic agents and mechanisms of action in biological systems .

Research into the interactions of (R)-tert-butyl (2-amino-1-phenylethyl)carbamate with biological receptors has revealed its potential as a modulator of neurotransmitter systems. Studies indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions . Further interaction studies are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with (R)-tert-butyl (2-amino-1-phenylethyl)carbamate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate137102-30-80.98
(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate400652-57-50.91
(S)-tert-Butyl (2-amino-2-phenylethyl)carbamate943322-87-01.00
(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate146552-72-90.90
tert-butyl (2-hydroxy-1-phenylethyl)carbamate67341-01-90.85

These compounds are notable for their structural variations, which often lead to differing biological activities and pharmacological effects. The unique combination of functional groups in (R)-tert-butyl (2-amino-1-phenylethyl)carbamate contributes to its specific interactions within biological systems, distinguishing it from similar compounds .

XLogP3

1.5

Dates

Modify: 2023-08-15

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